molecular formula C12H7FN4O2S B14942100 8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Cat. No.: B14942100
M. Wt: 290.28 g/mol
InChI Key: HBNCRHOLVJZFNW-UHFFFAOYSA-N
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Description

8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological activities. The incorporation of fluorine and thiadiazole groups into the quinoline structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Formation of quinoline-4-one derivatives.

    Reduction: Formation of aminoquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-fluoro-4-hydroxy-N-(1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide involves its interaction with various molecular targets:

Properties

Molecular Formula

C12H7FN4O2S

Molecular Weight

290.28 g/mol

IUPAC Name

8-fluoro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C12H7FN4O2S/c13-8-3-1-2-6-9(8)14-4-7(10(6)18)11(19)16-12-17-15-5-20-12/h1-5H,(H,14,18)(H,16,17,19)

InChI Key

HBNCRHOLVJZFNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)NC3=NN=CS3

Origin of Product

United States

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